(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate
Beschreibung
“(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate” is a heterocyclic compound featuring a benzo-triazinone core fused with a nicotinate ester moiety. The 2-(methylthio)nicotinate group introduces a sulfur-containing substituent, which may enhance lipophilicity and modulate electronic properties for targeted interactions.
Eigenschaften
Molekularformel |
C15H12N4O3S |
|---|---|
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H12N4O3S/c1-23-13-11(6-4-8-16-13)15(21)22-9-19-14(20)10-5-2-3-7-12(10)17-18-19/h2-8H,9H2,1H3 |
InChI-Schlüssel |
HHTOXEZKJCWLAK-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC=N1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditions For instance, the triazine ring can be formed through the reaction of an amine with a nitrile in the presence of a catalyst
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine-nicotinate compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer and infectious diseases.
Industry
In the industrial sector, (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure, combining a benzo-triazinone and a methylthio-nicotinate ester. Below is a comparative analysis with structurally related derivatives:
Core Heterocyclic Systems
Key Observations:
- The target compound’s benzo-triazinone core distinguishes it from the benzamide or pyridinecarboxamide backbones of compounds. Triazinones are less common in medicinal chemistry compared to oxadiazoles or isoxazoles but offer greater nitrogen density for hydrogen bonding.
- Unlike ID15, ID25, and ID35, the target compound lacks an aminoalkyl side chain, which is critical for receptor binding in many kinase inhibitors .
Biologische Aktivität
The compound (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate is a member of the triazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₃O₂S
- Molecular Weight : 239.31 g/mol
- CAS Number : 385405-29-8
The compound features a triazinone core connected to a methylthio-nicotinate moiety. This unique structure is thought to enhance its bioactivity through specific interactions with biological targets.
The primary targets of (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate include:
- Acetylcholinesterase (AChE) : Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.
- Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition contributes to enhanced cholinergic signaling.
Biological Activity
Research has demonstrated various biological activities associated with this compound:
- Neuroprotective Effects : Studies indicate that this compound exhibits significant neuroprotective activity against oxidative stress in neuronal cell lines. For example, it was shown to protect PC12 cells from H₂O₂-induced damage, highlighting its potential as a therapeutic agent for neurodegenerative conditions .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on AChE and BuChE. Kinetic studies suggest that it acts as a mixed-type inhibitor for AChE, interacting with both the catalytic and peripheral anionic sites .
Case Studies and Research Findings
- In Vitro Studies : In a study focusing on the synthesis and evaluation of various triazinone derivatives, (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate showed promising results in inhibiting AChE with an IC₅₀ value comparable to established inhibitors like donepezil .
- Neuroprotective Mechanisms : The neuroprotective activity observed was attributed to the compound's ability to modulate oxidative stress pathways and enhance cellular resilience against neurotoxic agents .
Comparative Analysis
| Compound Name | Structure | Notable Activity |
|---|---|---|
| (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate | Structure | Neuroprotective; AChE inhibitor |
| Donepezil | Structure | AChE inhibitor; Alzheimer's treatment |
| Rivastigmine | Structure | Dual inhibitor (AChE and BuChE); Alzheimer's treatment |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for (4-Oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(methylthio)nicotinate, and how is structural integrity validated?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of the benzo[d][1,2,3]triazinone core to the nicotinate moiety. Key steps include:
- Nucleophilic substitution : Reacting 4-oxobenzo[d][1,2,3]triazin-3(4H)-yl derivatives with activated methylthio-nicotinate intermediates under anhydrous conditions .
- Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to prevent side reactions during functionalization .
- Validation : High-resolution mass spectrometry (HRMS) and / NMR are critical for confirming molecular weight and regioselectivity. Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. Which preliminary biological assays are recommended to screen its activity?
- Methodological Answer : Initial screening should focus on:
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays with malachite green detection) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- Solvent optimization : Replace traditional solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce side reactions .
- Catalyst screening : Test palladium/copper bimetallic systems for Suzuki-Miyaura couplings to improve cross-coupling efficiency .
- Flow chemistry : Implement continuous flow reactors for exothermic steps (e.g., nitration) to control temperature and reduce batch variability .
- DoE (Design of Experiments) : Use factorial designs to evaluate interactions between temperature, catalyst loading, and reaction time .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog synthesis : Prepare derivatives with modifications to the triazinone ring (e.g., halogenation at position 6) or methylthio group replacement (e.g., sulfoxide/sulfone derivatives) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like PARP-1 or EGFR .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., triazinone carbonyl) using Schrödinger’s Phase .
- In vitro ADMET profiling : Assess metabolic stability (human liver microsomes) and membrane permeability (Caco-2 assays) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Batch analysis : Compare purity levels (HPLC >98%) and stereochemical consistency (chiral HPLC) between conflicting studies .
- Target validation : Use CRISPR-Cas9 knockout cell lines to confirm on-target effects .
- Dose-response refinement : Conduct 10-point dose curves (0.1 nM–100 μM) to rule out assay-specific artifacts .
- Meta-analysis : Apply Bayesian statistics to aggregate data from independent studies, weighting for sample size and methodological rigor .
Experimental Design & Data Analysis
Q. What statistical frameworks are suitable for analyzing dose-dependent bioactivity?
- Methodological Answer :
- Nonlinear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC/IC .
- Bootstrap resampling : Estimate confidence intervals for potency metrics to address variability in triplicate assays .
- ANOVA with post-hoc tests : Compare activity across derivatives (e.g., Tukey’s HSD for p-value adjustment) .
Q. How to design long-term studies assessing environmental impact or metabolite profiling?
- Methodological Answer :
- Environmental fate studies : Use OECD 308 guidelines to evaluate biodegradation in water-sediment systems .
- Metabolite identification : Employ LC-QTOF-MS with isotopic labeling (-nicotinate) to trace metabolic pathways in vitro/in vivo .
- Ecotoxicity assays : Test Daphnia magna survival and algal growth inhibition (OECD 202/201) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
